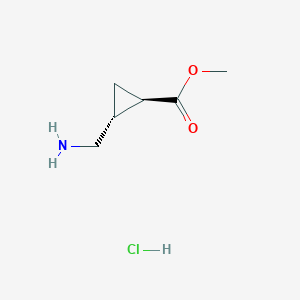![molecular formula C10H10N4O5 B1148108 NBD-C4 [NBD-butyric acid] [4-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)butanoic acid] CAS No. 777085-40-2](/img/new.no-structure.jpg)
NBD-C4 [NBD-butyric acid] [4-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)butanoic acid]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is particularly valued for its ability to react with low molecular weight amines, making it a useful tool in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NBD-C4 typically involves the reaction of 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride with butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride: This intermediate is synthesized by nitration of benzoxadiazole followed by chlorination.
Reaction with butanoic acid: The 7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine to form NBD-C4.
Industrial Production Methods
Industrial production of NBD-C4 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
NBD-C4 undergoes several types of chemical reactions, including:
Substitution Reactions: NBD-C4 can participate in nucleophilic substitution reactions due to the presence of the nitrobenzoxadiazole moiety.
Reduction Reactions: The nitro group in NBD-C4 can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of NBD-C4 can be formed.
Reduction Products: The primary product of reduction is the corresponding amino derivative of NBD-C4.
科学研究应用
NBD-C4 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: NBD-C4 is used as a fluorescent probe to detect and quantify low molecular weight amines in biochemical assays.
Cell Imaging: The compound is employed in cell imaging to stain and visualize cellular components, particularly in studies involving cell membrane dynamics.
Protein Labeling: NBD-C4 is used to label proteins, enabling the study of protein interactions and conformational changes.
Environmental Monitoring: The compound’s sensitivity to environmental changes makes it useful in monitoring environmental parameters such as pH and ion concentration.
作用机制
NBD-C4 exerts its effects primarily through its ability to fluoresce upon binding to target molecules. The nitrobenzoxadiazole moiety is responsible for the compound’s fluorescence, which is sensitive to the local environment. When NBD-C4 binds to amines or other nucleophiles, the fluorescence intensity changes, allowing for the detection and quantification of these molecules .
相似化合物的比较
Similar Compounds
NBD-Cholesterol: A fluorescent analog used to study lipid transport and protein-lipid interactions.
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine): Used in membrane studies and protein-lipid interactions.
NBD-Ceramide: Utilized for Golgi apparatus staining and studying lipid metabolism.
Uniqueness
NBD-C4 is unique due to its specific reactivity with low molecular weight amines and its high sensitivity to environmental changes. This makes it particularly useful in applications requiring precise detection and quantification of amines, as well as in studies involving dynamic changes in the cellular environment .
属性
CAS 编号 |
777085-40-2 |
|---|---|
分子式 |
C10H10N4O5 |
分子量 |
266.21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





